

# Vilaprisan: A Deep Dive into its Oral Pharmacokinetics and Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral **Vilaprisan**, a selective progesterone receptor modulator (SPRM). The information is compiled from various clinical studies and is intended to be a valuable resource for professionals in the field of drug development and research.

### **Executive Summary**

**Vilaprisan** is characterized by rapid absorption and dose-proportional exposure following oral administration.[1][2] It has an almost complete bioavailability of approximately 60%.[3][4][5] The drug is predominantly metabolized in the liver, primarily through oxidation by cytochrome P450 3A4 (CYP3A4) and to a lesser extent, reduction by aldoketoreductases (AKRs). Excretion occurs mainly through the feces. Co-administration with strong CYP3A4 inhibitors, such as itraconazole, can significantly increase **Vilaprisan** exposure, highlighting the importance of considering potential drug-drug interactions. Food intake has a minimal effect on its bioavailability.

#### **Pharmacokinetic Profile**

The pharmacokinetic properties of **Vilaprisan** have been evaluated in healthy postmenopausal women and are summarized below.

#### **Single-Dose Pharmacokinetics**



Following a single oral dose, **Vilaprisan** is rapidly absorbed, with maximum plasma concentrations (Cmax) typically reached between 1 to 2 hours. The exposure to **Vilaprisan**, as measured by the area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner.

Table 1: Single-Dose Pharmacokinetic Parameters of Vilaprisan

Dose	Cmax (µg/L)	AUC (μg·h/L)	Tmax (h)	t1/2 (h)
1 mg	3.74	58.5	1-2	31-38
5 mg	-	249	1-3	-
15 mg	-	788	1-3	-
30 mg	68.6	1590	1-2	31-38

Data sourced from multiple studies in healthy postmenopausal women.

#### **Multiple-Dose Pharmacokinetics**

With daily dosing, **Vilaprisan** accumulates in the body, which is consistent with its long terminal half-life. Steady-state concentrations are generally achieved after repeated administration.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Vilaprisan

Dose	Cmax,md (µg/L)	AUC(0-24),md (μg·h/L)	Accumulation Ratio (AUC(0- 24)md/AUC(0- 24)sd)
1 mg/day	8	76	1.9 - 3.2
5 mg/day	31	311	1.9 - 3.2

Data from studies in healthy postmenopausal women.

### **Bioavailability and Effect of Food**



The absolute oral bioavailability of **Vilaprisan** is approximately 60%. A study investigating the effect of food on **Vilaprisan**'s pharmacokinetics revealed that its bioavailability is not significantly affected by food intake. While a high-fat, high-calorie meal slightly increased the mean exposure (AUC) by about 20% and slightly decreased the rate of absorption (lower Cmax and prolonged Tmax), these changes are not considered clinically significant. Therefore, **Vilaprisan** can be administered with or without food.

Table 3: Effect of Food on Vilaprisan Pharmacokinetics (2 mg single dose)

Condition	AUC Ratio (Fed/Fasting) [90% CI]	Cmax Ratio (Fed/Fasting) [90% CI]	Tmax (h)
High-Fat Meal	1.21 [1.14 - 1.28]	0.879 [0.756 - 1.02]	~4
Moderate-Fat Meal	1.18 [1.11 - 1.25]	0.894 [0.769 - 1.04]	~4
Fasting	-	-	1.5

\*\*

#### **Metabolism and Excretion**

**Vilaprisan** is extensively metabolized in the liver. The primary metabolic pathways are oxidation, predominantly mediated by CYP3A4, and reduction of the 3-keto moiety by aldoketoreductases. Unchanged **Vilaprisan** is the major component in plasma, with no metabolites exceeding 10% of the total drug-related exposure.

Excretion of **Vilaprisan** and its metabolites occurs primarily through the feces (approximately 74%), with a smaller portion eliminated in the urine (around 13%). Less than 2% of the administered dose is excreted as unchanged drug.

Table 4: Excretion of [14C]-labeled **Vilaprisan** (5 mg single oral dose)



Excretion Route	Percentage of Administered Dose
Feces	73.5 ± 3.70%
Urine	13.1 ± 1.71%
Total Recovery	86.6 ± 2.81%

\*\*

#### **Drug-Drug Interactions**

Given that CYP3A4 is the major enzyme responsible for **Vilaprisan**'s metabolism, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.

A clinical study demonstrated that co-administration of **Vilaprisan** with the strong CYP3A4 inhibitor itraconazole resulted in a 6.2-fold increase in **Vilaprisan** exposure (AUC). Therefore, concomitant use of **Vilaprisan** with strong CYP3A4 inhibitors is not recommended. Conversely, co-administration with strong CYP3A4 inducers would be expected to decrease **Vilaprisan** exposure, potentially reducing its efficacy.

In vitro studies have shown that **Vilaprisan** does not have a significant inhibitory effect on major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low risk of **Vilaprisan** acting as a perpetrator of drug-drug interactions.

## **Experimental Protocols Mass Balance and Excretion Study**

- Study Design: A single-center, open-label, non-randomized study.
- Subjects: Six healthy postmenopausal women.
- Dosing: A single oral dose of 5 mg of [14C]-labeled Vilaprisan.
- Sample Collection: Plasma, urine, and feces were collected for an extended period to determine the routes and extent of excretion of radioactivity.



 Analytical Methods: Total radioactivity was measured in all samples. Plasma samples were also analyzed for unchanged Vilaprisan and its metabolites.

#### **Drug-Drug Interaction Study with Itraconazole**

- Study Design: An open-label, two-period, sequential study.
- Subjects: Fourteen healthy postmenopausal women.
- Dosing:
  - Period 1: A single oral dose of 4 mg Vilaprisan.
  - Period 2: Repeated oral administration of 200 mg itraconazole once daily, with a single 4 mg oral dose of Vilaprisan co-administered on a specified day.
- Sample Collection: Serial blood samples were collected after each Vilaprisan dose to determine its pharmacokinetic profile.
- Analytical Methods: Plasma concentrations of Vilaprisan were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

#### **Food Effect Study**

- Study Design: An open-label, randomized, three-period crossover study.
- Subjects: Twelve healthy postmenopausal women.
- Dosing: A single oral dose of 2 mg Vilaprisan administered under three different conditions:
  - Fasting.
  - After a high-fat, high-calorie meal.
  - After a moderate-fat, moderate-calorie meal.
- Sample Collection: Serial blood samples were collected to determine the pharmacokinetic profile of Vilaprisan under each condition.

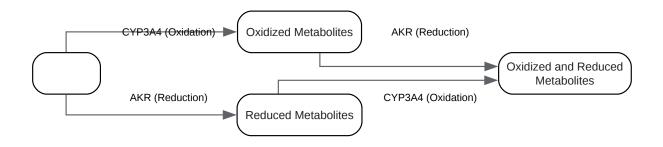


 Analytical Methods: Plasma concentrations of Vilaprisan were measured using a validated LC-MS/MS method.

#### **Visualizations**

#### **Metabolic Pathway of Vilaprisan**

The following diagram illustrates the main metabolic pathways of **Vilaprisan** in humans.



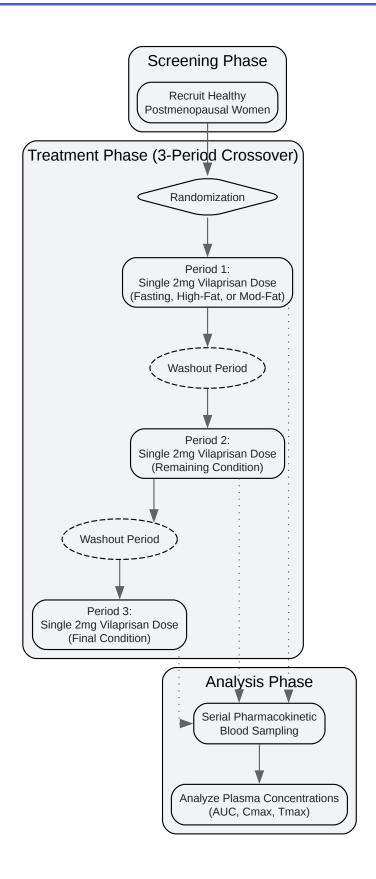
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Caption: Main metabolic pathways of Vilaprisan.

#### **Experimental Workflow of the Food Effect Study**

This diagram outlines the design of the clinical study investigating the effect of food on **Vilaprisan**'s pharmacokinetics.





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Caption: Workflow of the food effect study.



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